

Application Notes and Protocols: 4-Amino-3-hydroxybenzamide in Fragment-Based Drug Design

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Compound of Interest

Compound Name: 4-Amino-3-hydroxybenzamide

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Introduction

4-Amino-3-hydroxybenzamide is a versatile fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its chemical structure, featuring amino, hydroxyl, and benzamide moieties, provides a key scaffold for the development of potent and selective inhibitors for a range of therapeutic targets. This fragment's ability to form multiple hydrogen bonds allows for effective interaction within protein binding sites, making it an attractive building block in medicinal chemistry.^{[1][2]} These application notes provide an overview of its utility, quantitative data on derived inhibitors, and detailed protocols for its application in drug discovery workflows.

Key Applications in Drug Discovery

The **4-amino-3-hydroxybenzamide** scaffold has been successfully employed in the design of inhibitors for several important enzyme classes, including:

- Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Derivatives of benzamide have shown significant inhibitory activity against PARP enzymes, which are critical for DNA repair and are important targets in oncology.^{[3][4]}

- **Kinase Inhibitors:** This fragment has been utilized as a foundational element in the synthesis of inhibitors targeting various kinases, such as tyrosine kinases, which are implicated in numerous cancers and inflammatory diseases.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Other Therapeutic Targets:** The structural features of **4-amino-3-hydroxybenzamide** make it a suitable starting point for developing inhibitors against other targets, including those in neurological and oncological pathways.[\[2\]](#)

Data Presentation: Quantitative Inhibitory Data of Benzamide Derivatives

The following tables summarize the inhibitory activities of various benzamide derivatives, demonstrating the potential of this scaffold in developing potent inhibitors.

Table 1: PARP Inhibition by Benzamide Derivatives

Compound	Target	IC50 (μM)	Cell Line	Reference
4-(4-cyanophenoxy)benzamide	PARP10	1.7	HEK293	[3]
3-(4-carbamoylphenoxy)benzamide	PARP10	1.8	HEK293	[3]
Olaparib (reference)	PARP1	0.001-0.005	Various	[10] [11]
Rucaparib (reference)	PARP1	0.001-0.0023	Various	[10] [11]
Talazoparib (reference)	PARP1	0.0005-0.001	Various	[10] [11]

Table 2: Tyrosine Kinase Inhibition by Benzamide and Cinnamamide Derivatives

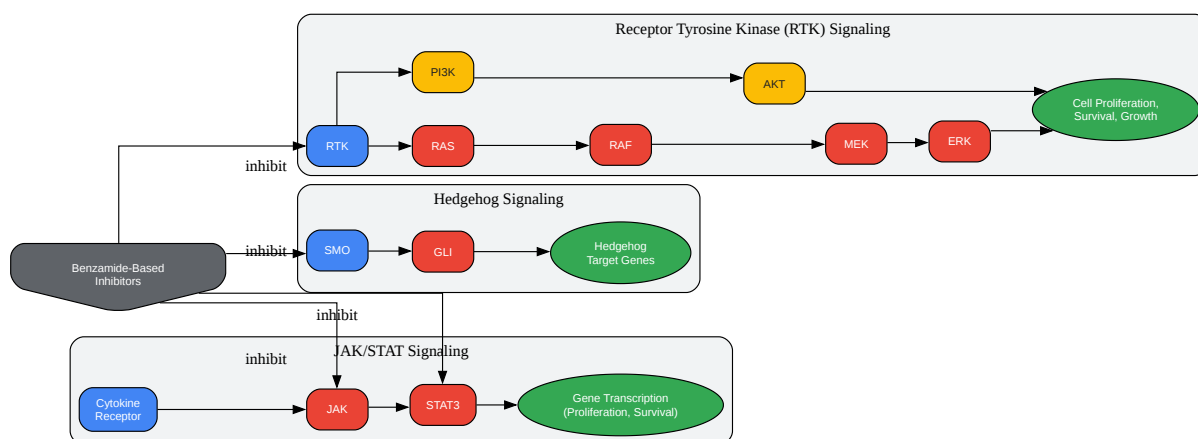
Compound	Target	% Inhibition @ 10 nM	IC50 (μM)	Reference
Analogue 11 (trifluoromethyl)b enzene derivative	EGFR	91%	-	[6]
Analogue 13 (trifluoromethyl)b enzene derivative	EGFR	92%	-	[6]
ST 280 (4- hydroxycinnama mide derivative)	EGF Receptor	-	0.44	[5]
ST 458 (4- hydroxycinnama mide derivative)	EGF Receptor	-	0.44	[5]
ST 638 (4- hydroxycinnama mide derivative)	EGF Receptor	-	0.37	[5]
ST 642 (4- hydroxycinnama mide derivative)	EGF Receptor	-	0.85	[5]

Table 3: SHP2 Phosphatase Inhibition by Furanylbenzamide Derivatives

Compound	Target	IC50 (μM)	Cell Line	Reference
SBI-2130	SHP2 (E76K)	0.48	-	[1]
SBI-4668	SHP2 (E76K)	1.8	Kasumi-1	[1]
SBI-3192	SHP2 (E76K)	2.3	-	[1]

Signaling Pathways Targeted by Benzamide Derivatives

Derivatives of the benzamide scaffold have been shown to modulate key signaling pathways implicated in cancer and other diseases.



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Caption: Key signaling pathways targeted by benzamide-based inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-hydroxybenzamide Derivatives

This protocol describes a general method for the synthesis of N-substituted **4-amino-3-hydroxybenzamide** derivatives, a common strategy in elaborating this fragment.

Materials:

- 4-Amino-3-hydroxybenzoic acid
- Thionyl chloride or Oxalyl chloride
- An appropriate amine (R-NH₂)
- Triethylamine (Et₃N) or other non-nucleophilic base
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

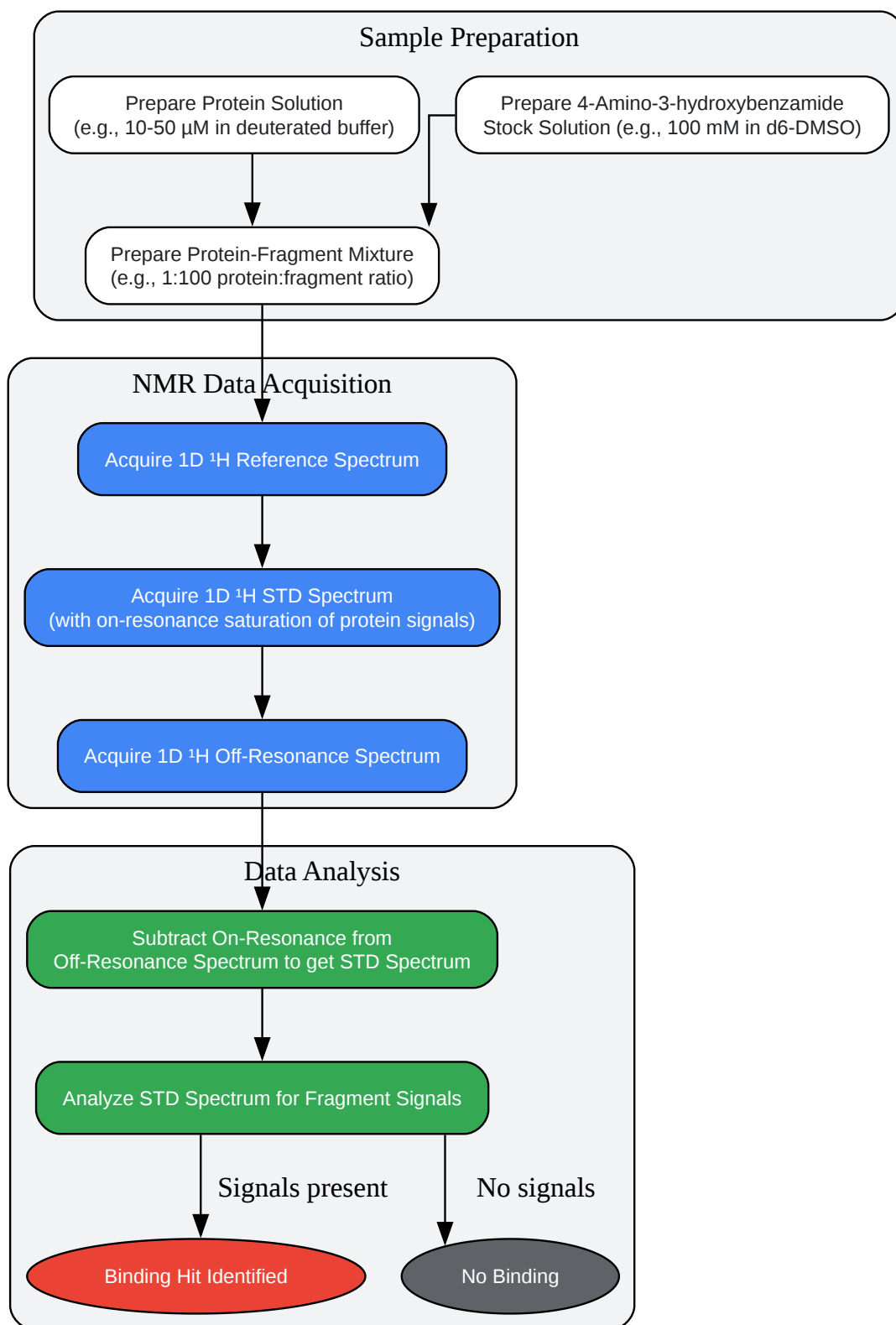
Procedure:

- Acid Chloride Formation:
 - Suspend 4-amino-3-hydroxybenzoic acid (1 equivalent) in anhydrous DCM.
 - Add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
 - Add a catalytic amount of dimethylformamide (DMF).

- Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
- Amide Coupling:
 - Dissolve the crude acid chloride in anhydrous DCM.
 - In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
 - Add the amine solution dropwise to the acid chloride solution at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
 - Quench the reaction with saturated sodium bicarbonate solution.
 - Separate the organic layer and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Protocol 2: Fragment Screening using NMR Spectroscopy

This protocol outlines a general workflow for screening **4-amino-3-hydroxybenzamide** against a target protein using ligand-observed NMR methods like Saturation Transfer Difference (STD) NMR.



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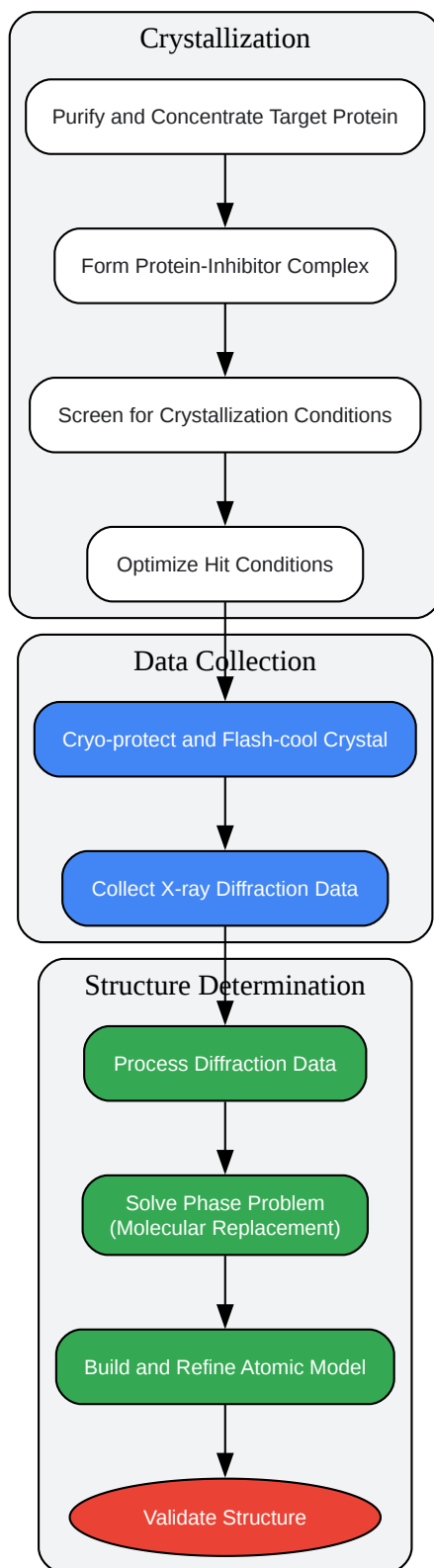
Caption: Workflow for fragment screening using STD NMR.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of the target protein (e.g., 10-50 μ M) in a deuterated buffer (e.g., phosphate buffer in D₂O, pH 7.4).
 - Prepare a stock solution of **4-amino-3-hydroxybenzamide** (e.g., 100 mM) in a deuterated solvent (e.g., d₆-DMSO).
 - Prepare the NMR sample by adding the fragment stock solution to the protein solution to a final fragment concentration of 100-500 μ M (protein:fragment ratio typically 1:100).
- NMR Data Acquisition:
 - Acquire a standard 1D ¹H NMR spectrum to serve as a reference.
 - Acquire an STD NMR spectrum by selectively saturating a region of the protein's proton spectrum where no ligand signals are present (on-resonance).
 - Acquire a control off-resonance spectrum with the saturation frequency set far away from any protein or ligand signals.
- Data Processing and Analysis:
 - Process both the on-resonance and off-resonance spectra identically.
 - Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
 - If signals corresponding to the protons of **4-amino-3-hydroxybenzamide** are present in the STD spectrum, it indicates that the fragment is binding to the target protein. The relative intensity of the signals can provide information about which part of the fragment is in closest proximity to the protein.

Protocol 3: X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the co-crystal structure of a target protein with a **4-amino-3-hydroxybenzamide**-derived inhibitor.



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Caption: General workflow for X-ray crystallography.

Procedure:

- Protein-Ligand Complex Preparation and Crystallization:
 - Purify the target protein to homogeneity.
 - Incubate the protein with a 2-5 fold molar excess of the **4-amino-3-hydroxybenzamide** derivative.
 - Screen for crystallization conditions using commercially available or in-house prepared screens via sitting-drop or hanging-drop vapor diffusion methods.
 - Optimize the initial crystallization hits by varying precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
- Data Collection:
 - Cryo-protect the crystals by briefly soaking them in a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source.
- Structure Determination and Refinement:
 - Process the diffraction data (indexing, integration, and scaling).
 - Solve the structure using molecular replacement with a known structure of the target protein as a search model.
 - Build the ligand into the electron density map and refine the protein-ligand complex structure.
 - Validate the final model to ensure its quality.

Conclusion

4-Amino-3-hydroxybenzamide is a proven and valuable fragment for the initiation of drug discovery programs targeting a diverse range of proteins. Its inherent chemical features facilitate strong binding interactions, and its synthetic tractability allows for rapid exploration of structure-activity relationships. The protocols and data presented here provide a foundational guide for researchers to effectively utilize this fragment in their drug design and development efforts.

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